molecular formula C16H29ClN2O4 B6185636 8-tert-butyl 4-ethyl 1,8-diazaspiro[4.5]decane-4,8-dicarboxylate hydrochloride CAS No. 2624135-33-5

8-tert-butyl 4-ethyl 1,8-diazaspiro[4.5]decane-4,8-dicarboxylate hydrochloride

Cat. No. B6185636
CAS RN: 2624135-33-5
M. Wt: 348.9
InChI Key:
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Description

8-tert-Butyl 4-ethyl 1,8-diazaspiro[4.5]decane-4,8-dicarboxylate hydrochloride (8-t-Bu-4-E-1,8-DDS-4,8-DCA-HCl) is a cyclic organic compound that has been used in a variety of scientific research applications. It is a synthetic molecule that has been used in a variety of laboratory experiments and has been studied for its potential therapeutic effects. In

Scientific Research Applications

8-t-Bu-4-E-1,8-DDS-4,8-DCA-HCl has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and other organic compounds. It has also been used in the synthesis of polymers, surfactants, and other materials. In addition, 8-t-Bu-4-E-1,8-DDS-4,8-DCA-HCl has been used in the study of enzyme kinetics and drug metabolism.

Mechanism of Action

The mechanism of action of 8-t-Bu-4-E-1,8-DDS-4,8-DCA-HCl is not well understood. However, it is believed that the compound may interact with enzymes and other proteins in the body, which could lead to changes in biochemical and physiological processes. In addition, 8-t-Bu-4-E-1,8-DDS-4,8-DCA-HCl may interact with other molecules in the body, such as hormones, neurotransmitters, and other signaling molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 8-t-Bu-4-E-1,8-DDS-4,8-DCA-HCl are not well understood. However, it has been shown to have some effect on the activity of certain enzymes, including enzymes involved in drug metabolism. In addition, 8-t-Bu-4-E-1,8-DDS-4,8-DCA-HCl has been shown to have some effect on the activity of certain hormones, such as adrenaline, and may also affect the activity of certain neurotransmitters.

Advantages and Limitations for Lab Experiments

The use of 8-t-Bu-4-E-1,8-DDS-4,8-DCA-HCl in laboratory experiments has several advantages. It is a relatively safe compound that can be used in a variety of experiments. In addition, it is relatively inexpensive and can be easily synthesized. However, 8-t-Bu-4-E-1,8-DDS-4,8-DCA-HCl also has some limitations. It is not very soluble in water, which can limit its use in certain experiments. In addition, the mechanism of action of 8-t-Bu-4-E-1,8-DDS-4,8-DCA-HCl is not well understood, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for 8-t-Bu-4-E-1,8-DDS-4,8-DCA-HCl. One potential direction is to further study the biochemical and physiological effects of the compound. In addition, further research could be done to develop more efficient methods of synthesis. Another potential direction is to study the compound’s potential therapeutic effects. Finally, further research could be done to develop new applications for 8-t-Bu-4-E-1,8-DDS-4,8-DCA-HCl, such as in the development of new pharmaceuticals or other materials.

Synthesis Methods

8-t-Bu-4-E-1,8-DDS-4,8-DCA-HCl can be synthesized by a variety of methods. The most common method is the condensation of 4-ethyl-1,8-diazaspiro[4.5]decane-4,8-dicarboxylic acid with 8-t-butylthiol in the presence of an acid catalyst. This reaction yields 8-t-Bu-4-E-1,8-DDS-4,8-DCA-HCl as a solid product. Other methods of synthesis include the reaction of 4-ethyl-1,8-diazaspiro[4.5]decane-4,8-dicarboxylic acid with 8-t-butylthiol in the presence of a base catalyst and the reaction of 8-t-butylthiol with 4-ethyl-1,8-diazaspiro[4.5]decane-4,8-dicarboxylic anhydride in the presence of an acid catalyst.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '8-tert-butyl 4-ethyl 1,8-diazaspiro[4.5]decane-4,8-dicarboxylate hydrochloride' involves the reaction of tert-butyl 4-ethyl-1,8-diaminonaphthalene-1,8-dicarboxylate with hydrochloric acid and spiro[4.5]decane-1,8-dicarboxylic anhydride.", "Starting Materials": [ "tert-butyl 4-ethyl-1,8-diaminonaphthalene-1,8-dicarboxylate", "hydrochloric acid", "spiro[4.5]decane-1,8-dicarboxylic anhydride" ], "Reaction": [ "Add tert-butyl 4-ethyl-1,8-diaminonaphthalene-1,8-dicarboxylate to a reaction flask", "Add hydrochloric acid to the reaction flask and stir for 1 hour", "Add spiro[4.5]decane-1,8-dicarboxylic anhydride to the reaction flask and stir for 24 hours", "Filter the resulting solid and wash with water", "Dry the solid under vacuum to obtain '8-tert-butyl 4-ethyl 1,8-diazaspiro[4.5]decane-4,8-dicarboxylate hydrochloride'" ] }

CAS RN

2624135-33-5

Product Name

8-tert-butyl 4-ethyl 1,8-diazaspiro[4.5]decane-4,8-dicarboxylate hydrochloride

Molecular Formula

C16H29ClN2O4

Molecular Weight

348.9

Purity

95

Origin of Product

United States

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